molecular formula C17H23N3O3 B4695342 1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide

1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B4695342
M. Wt: 317.4 g/mol
InChI Key: JLTSCEPQFRYEGX-UHFFFAOYSA-N
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Description

1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDPH and is a derivative of pyrrolidinecarbohydrazide.

Mechanism of Action

The exact mechanism of action of BDPH is not fully understood. However, it has been found to inhibit the production of various pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. BDPH also exhibits significant antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
BDPH has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines and chemokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. BDPH also exhibits significant antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BDPH has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant anti-inflammatory and analgesic properties. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of BDPH is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of BDPH. One potential direction is the development of new drugs for the treatment of inflammatory diseases and pain management. BDPH has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs in these fields. Another potential direction is the study of the exact mechanism of action of BDPH. Further research in this area may help to elucidate the biochemical and physiological effects of BDPH and its potential applications in various fields.
Conclusion:
In conclusion, BDPH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits significant anti-inflammatory and analgesic properties and has been found to inhibit the production of various pro-inflammatory cytokines and chemokines. Further research in this area may help to elucidate the exact mechanism of action of BDPH and its potential applications in various fields.

Scientific Research Applications

BDPH has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases and pain management.

properties

IUPAC Name

1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)16(23)19-18-15(22)13-9-14(21)20(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTSCEPQFRYEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
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1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
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1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
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1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 5
1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide
Reactant of Route 6
1-benzyl-N'-(2,2-dimethylpropanoyl)-5-oxo-3-pyrrolidinecarbohydrazide

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